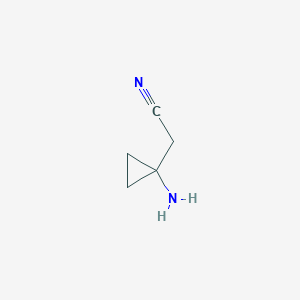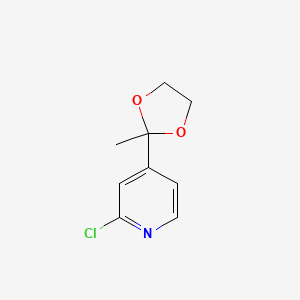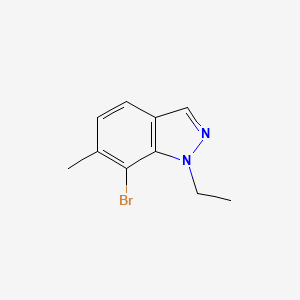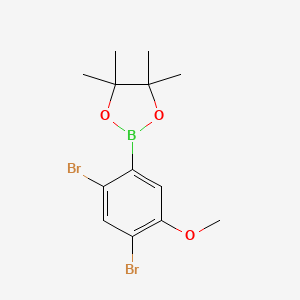
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 6-bromo-3-chloro-2,4-difluorobenzoate” is a complex organic compound . It is a fluorinated aromatic ester . The molecular formula of this compound is C8H4BrClF2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with bromo, chloro, and difluoro substituents . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis.Scientific Research Applications
Environmental Fate and Behavior of Halogenated Compounds
Studies on similar halogenated compounds, such as parabens and brominated flame retardants, provide insights into the environmental fate, behavior, and potential toxic effects of these substances. For instance, research on parabens, which share structural similarities with Methyl 6-bromo-3-chloro-2,4-difluorobenzoate due to their halogenated nature, indicates their presence in water bodies and sediments following widespread use in consumer products. These findings highlight the environmental persistence and potential for bioaccumulation of such compounds, suggesting that this compound could also exhibit similar environmental behaviors, necessitating research into its degradation, bioaccumulation, and potential for acting as an endocrine disruptor (Haman, Dauchy, Rosin, & Munoz, 2015).
Role in Synthesis of Novel Compounds
The structural features of this compound suggest its utility in organic synthesis, particularly in creating novel compounds with potential pharmaceutical or material science applications. Brominated and chlorinated organic compounds often serve as intermediates in the synthesis of more complex molecules. For example, research on the synthesis of brominated biphenyls points to methodologies that could be adapted for compounds like this compound, facilitating the development of new drugs or materials with enhanced properties (Qiu, Gu, Zhang, & Xu, 2009).
Potential in Developing Chemosensors
The unique electronic properties of halogenated benzoates could make this compound a candidate for developing chemosensors. Chemosensors utilizing halogenated frameworks have been explored for detecting metal ions, anions, and organic molecules, leveraging the electronic interactions between the sensor molecule and the analyte for selective and sensitive detection. Research in this area could explore the use of this compound as a building block for fluorescent chemosensors, contributing to environmental monitoring, biomedical diagnostics, and industrial process control (Roy, 2021).
Properties
IUPAC Name |
methyl 6-bromo-3-chloro-2,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-3(9)2-4(11)6(10)7(5)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMLXWITUTARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1F)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-](/img/structure/B6305077.png)








